![molecular formula C19H20N4O B2455080 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide CAS No. 862810-16-0](/img/structure/B2455080.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrimidine derivatives have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc .
Molecular Structure Analysis
The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
科学的研究の応用
Anticancer Agents
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have utilized this compound as a core scaffold for developing KRAS G12C inhibitors. Compound I-11, derived from imidazo[1,2-a]pyridine, has shown promising results in treating KRAS G12C-mutated NCI-H358 cells. Its potential as a lead compound for intractable cancers underscores the importance of this scaffold in cancer research.
Gastric Ulcer Treatment
Certain imidazo[1,2-a]pyridinone compounds have demonstrated efficacy in treating gastric ulcers . Although specific studies on our compound of interest are scarce, its structural similarity suggests potential in this area. Further investigation is warranted to explore its anti-ulcer properties.
Tuberculosis (TB) Treatment
Recent developments have highlighted imidazo[1,2-a]pyridine derivatives as potential TB drugs. For instance, Q203, a related compound, significantly reduced bacterial load in a TB mouse model . While our compound’s direct role in TB treatment remains unexplored, its structural motifs may offer insights for future drug development.
Natural Product Synthesis
Imidazo[1,2-a]pyridine derivatives are prevalent in biologically active molecules and natural products. Their efficient assembly via radical cascade sequences has attracted attention . Our compound’s unique structure could contribute to the synthesis of diverse natural products, making it an exciting area for exploration.
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives, which share a similar core structure, have been reported to have a wide range of pharmacological activities .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents . They are known to interact with their targets by forming a covalent bond, which can lead to changes in the target’s function .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can have a broad range of biological and pharmacological activities . These activities suggest that these compounds may affect multiple biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have anticancer effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that inhibit the growth of cancer cells .
将来の方向性
特性
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-7-8-15(17-12-23-10-4-9-20-19(23)22-17)11-16(13)21-18(24)14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKHSXYTKBYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。